molecular formula C16H19ClN4S B11426403 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea

Cat. No.: B11426403
M. Wt: 334.9 g/mol
InChI Key: LZPUEEFKHIIGDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, a pyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials such as 4-chloroaniline, 3-pyridinecarboxaldehyde, and dimethylamine.

    Formation of Intermediate: The 4-chloroaniline is reacted with 3-pyridinecarboxaldehyde under acidic conditions to form an imine intermediate.

    Addition of Thiourea: The imine intermediate is then treated with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: Depending on the target, the compound can modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea: Lacks the pyridinyl group, which may affect its binding affinity and specificity.

    1-(4-Chlorophenyl)-3-[2-(pyridin-3-YL)ethyl]thiourea: Lacks the dimethylamino group, potentially altering its solubility and reactivity.

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-2-YL)ethyl]thiourea: Similar structure but with a different position of the pyridinyl group, which can influence its biological activity.

Uniqueness: 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19ClN4S

Molecular Weight

334.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-pyridin-3-ylethyl]thiourea

InChI

InChI=1S/C16H19ClN4S/c1-21(2)15(12-4-3-9-18-10-12)11-19-16(22)20-14-7-5-13(17)6-8-14/h3-10,15H,11H2,1-2H3,(H2,19,20,22)

InChI Key

LZPUEEFKHIIGDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=S)NC1=CC=C(C=C1)Cl)C2=CN=CC=C2

Origin of Product

United States

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